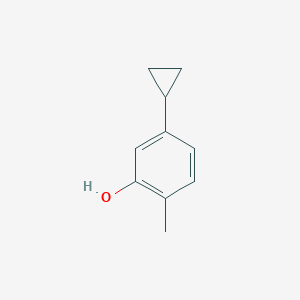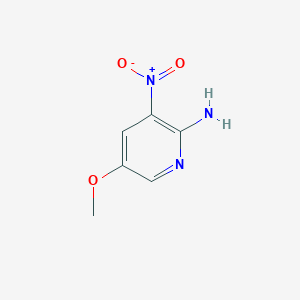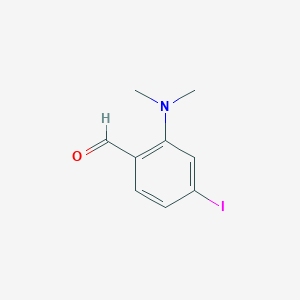
5-cyclopropyl-2-methylPhenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-2-methylPhenol: is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methylPhenol can be achieved through several methods. One common approach involves the cyclopropylation of 2-methylphenol. This can be done using cyclopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the cyclopropylation process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-cyclopropyl-2-methylPhenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethylphenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclopropylmethylphenol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
Chemistry: 5-cyclopropyl-2-methylPhenol is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further functionalization .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and antioxidant effects. It may have applications in the development of new pharmaceuticals .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of certain polymers and resins .
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-2-methylPhenol involves its interaction with various molecular targets. It is known to exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it has anti-inflammatory effects by modulating the activity of cytokines and chemokines. The compound also interacts with cellular membranes, stabilizing them and preventing damage from reactive oxygen species .
Comparaison Avec Des Composés Similaires
2-isopropyl-5-methylphenol (Thymol): Known for its antimicrobial and antioxidant properties.
4-morpholinomethyl-2-isopropyl-5-methylphenol: A derivative of thymol with enhanced biological activity.
4-Pyrrolidinomethyl-2-isopropyl-5-methylphenol: Another thymol derivative with potential therapeutic applications.
Uniqueness: 5-cyclopropyl-2-methylPhenol stands out due to its cyclopropyl group, which imparts unique steric and electronic properties.
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
5-cyclopropyl-2-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |
Clé InChI |
XBSSNETWDXYETO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)

![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)

